molecular formula C8H9F B1337617 2-Fluoro-1,4-dimethylbenzene CAS No. 696-01-5

2-Fluoro-1,4-dimethylbenzene

Cat. No.: B1337617
CAS No.: 696-01-5
M. Wt: 124.15 g/mol
InChI Key: WJAVYWPXOXAOBS-UHFFFAOYSA-N
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Description

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoro-1,4-dimethylbenzene can be synthesized through several methods, including electrophilic aromatic substitution reactions. One common method involves the fluorination of 1,4-dimethylbenzene (p-xylene) using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of large-scale fluorination processes. These processes often employ catalysts and specific reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-1,4-dimethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid and sulfuric acid.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

    Nitration: 2-Fluoro-1,4-dimethyl-3-nitrobenzene.

    Oxidation: 2-Fluoro-1,4-dimethylbenzoic acid.

    Reduction: 2-Fluoro-1,4-dimethylcyclohexane.

Scientific Research Applications

Chemistry

2-Fluoro-1,4-dimethylbenzene serves as a crucial building block in organic synthesis. It is used to create more complex molecules and study the behavior of fluorinated aromatic compounds. Its reactivity allows for various chemical transformations, including:

  • Nitration
  • Sulfonation
  • Halogenation

Biology

The compound has gained attention for its potential applications in the development of fluorinated pharmaceuticals and agrochemicals. The presence of fluorine enhances the biological activity of derivatives synthesized from this compound.

Medicine

Research is ongoing into its role as a precursor in synthesizing medicinal compounds. Notably, derivatives of this compound have shown promising anticancer properties. For example:

  • A derivative exhibited an IC50 value of approximately 45.2 μM against U87 glioblastoma cells, indicating moderate efficacy compared to established chemotherapeutics like doxorubicin.

Case Study 1: Environmental Exposure

A study conducted in Canada assessed human exposure to various chemicals, including fluorinated compounds like this compound. The findings highlighted regional variations in exposure levels and underscored the importance of ongoing monitoring to understand health impacts associated with environmental exposure to such compounds.

Case Study 2: Synthesis and Characterization

Research focused on synthesizing derivatives for pharmaceutical applications involved nitration reactions that yielded compounds with enhanced biological activity. This study emphasized modifying the chemical structure to optimize pharmacological properties while minimizing toxicity.

Comparison with Similar Compounds

Uniqueness: 2-Fluoro-1,4-dimethylbenzene is unique due to the specific positioning of the fluorine atom, which significantly alters its reactivity and properties compared to its non-fluorinated and differently fluorinated counterparts. This makes it valuable in various chemical syntheses and applications .

Biological Activity

2-Fluoro-1,4-dimethylbenzene, also known by its chemical formula C8H9F, is a fluorinated aromatic compound that has garnered attention for its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its pharmacological properties, toxicity, and relevant case studies.

  • Molecular Formula : C8H9F
  • Molecular Weight : 138.16 g/mol
  • CAS Number : 696-01-5
  • Melting Point : 23°C to 26°C
  • Boiling Point : 119°C to 121°C (40 mmHg)
  • Solubility : Insoluble in water

Anticancer Properties

Research has indicated that derivatives of this compound exhibit significant anticancer activity. For instance, compounds synthesized from this base structure have shown cytotoxic effects against various cancer cell lines. A notable study demonstrated that a derivative with a similar structure exhibited an IC50 value of approximately 45.2 μM against U87 glioblastoma cells, indicating moderate efficacy compared to established chemotherapeutics like doxorubicin (IC50 = 0.31 μM) .

Case Study 1: Environmental Exposure

A case study conducted in Canada utilized biomonitoring data to assess human exposure to various chemicals, including fluorinated compounds like this compound. The findings indicated regional variations in exposure levels, emphasizing the need for ongoing monitoring and assessment of potential health impacts associated with environmental exposure to such compounds .

Case Study 2: Synthesis and Characterization

A significant study focused on synthesizing derivatives of this compound for use in pharmaceutical applications. The synthesis involved nitration reactions that yielded compounds with enhanced biological activity. The research highlighted the importance of modifying the chemical structure to optimize pharmacological properties while minimizing toxicity .

Table of Biological Activities

Activity TypeObserved EffectReference
AnticancerIC50 = 45.2 μM against U87 cells
ToxicityLiver and kidney damage observed
Environmental ImpactRegional exposure variations noted

Properties

IUPAC Name

2-fluoro-1,4-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F/c1-6-3-4-7(2)8(9)5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJAVYWPXOXAOBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80490107
Record name 2-Fluoro-1,4-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80490107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

696-01-5
Record name 2-Fluoro-1,4-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80490107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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